molecular formula C12H16BrFN2 B1333667 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane CAS No. 646455-62-1

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

Cat. No.: B1333667
CAS No.: 646455-62-1
M. Wt: 287.17 g/mol
InChI Key: PXHWQGRCERBVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted diazepane derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine or alcohol derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The diazepane ring provides structural rigidity and contributes to the overall binding conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    4-Bromo-2-fluorobenzyl bromide: Lacks the diazepane ring but contains the same benzyl group with bromine and fluorine atoms.

    1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Contains additional functional groups and a different ring structure.

Uniqueness

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the diazepane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHWQGRCERBVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381439
Record name 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-62-1
Record name 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646455-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-2-fluorobenzyl)homopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.